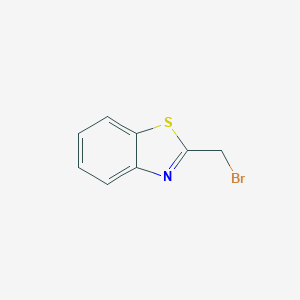

2-(Bromomethyl)-1,3-benzothiazole

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(bromomethyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLCAOGKZQTOIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379929 | |

| Record name | 2-(bromomethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106086-78-6 | |

| Record name | 2-(bromomethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Bromomethyl)-1,3-benzothiazole: Pathways, Mechanisms, and Applications

Introduction

2-(Bromomethyl)-1,3-benzothiazole is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its unique bifunctional nature, featuring a reactive bromomethyl group appended to the biologically significant benzothiazole scaffold, renders it an invaluable intermediate for the synthesis of a diverse array of complex molecules. The benzothiazole moiety itself is a well-recognized pharmacophore, present in numerous compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, delving into the mechanistic intricacies and practical considerations essential for researchers, scientists, and professionals in drug development.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through two robust and well-established routes:

-

Radical Bromination of 2-Methyl-1,3-benzothiazole: This is the most common and direct approach, typically employing N-Bromosuccinimide (NBS) as the brominating agent in a free-radical chain reaction.

-

Nucleophilic Substitution of 2-(Hydroxymethyl)-1,3-benzothiazole: An alternative pathway that involves the conversion of a hydroxyl group to a bromine atom using a suitable brominating agent like phosphorus tribromide (PBr₃).

This guide will dissect both methodologies, offering a comprehensive understanding of the underlying chemical principles and providing detailed experimental protocols.

Pathway 1: Radical Bromination of 2-Methyl-1,3-benzothiazole via Wohl-Ziegler Reaction

The Wohl-Ziegler reaction is a cornerstone of organic synthesis for the selective bromination of allylic and benzylic positions.[4][5] The benzylic methyl group of 2-methyl-1,3-benzothiazole is particularly amenable to this transformation due to the resonance stabilization of the resulting radical intermediate.

Mechanism of Action: A Free-Radical Chain Process

The reaction proceeds via a classic free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination. The use of NBS is critical as it provides a low, constant concentration of molecular bromine (Br₂), which is the active brominating species, thus minimizing side reactions such as electrophilic addition to any potential double bonds.[5][6]

Caption: Nucleophilic substitution mechanism using PBr₃.

Experimental Protocol: Bromination with PBr₃

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (example) | Molar Equivalents |

| 2-(Hydroxymethyl)-1,3-benzothiazole | 165.21 | 10.0 g (60.5 mmol) | 1.0 |

| Phosphorus tribromide (PBr₃) | 270.69 | 6.0 mL (63.5 mmol) | 1.05 |

| Dichloromethane (CH₂Cl₂) | 84.93 | 150 mL | - |

Procedure:

-

Reaction Setup: Dissolve 2-(hydroxymethyl)-1,3-benzothiazole (10.0 g, 60.5 mmol) in anhydrous dichloromethane (150 mL) in a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere.

-

Addition of PBr₃: Cool the solution to 0°C in an ice bath. Slowly add phosphorus tribromide (6.0 mL, 63.5 mmol) dropwise via the dropping funnel over 30 minutes.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice (200 g). Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Justification of Experimental Choices:

-

PBr₃: A highly effective reagent for converting primary alcohols to alkyl bromides with minimal rearrangement.

-

Dichloromethane: A common, relatively inert solvent for this type of reaction.

-

Low Temperature Addition: The reaction is exothermic, and dropwise addition at 0°C helps to control the reaction rate and prevent potential side reactions.

-

Aqueous Work-up: The aqueous wash steps are crucial to quench any unreacted PBr₃ and neutralize the acidic byproducts.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | The proton NMR spectrum should show characteristic signals for the aromatic protons of the benzothiazole ring, typically in the range of δ 7.3-8.1 ppm. A key singlet for the methylene protons (-CH₂Br) is expected to appear further downfield, around δ 4.8-5.0 ppm, due to the deshielding effect of the adjacent bromine atom and the benzothiazole ring. [7][8] |

| ¹³C NMR | The carbon NMR spectrum will display signals for the aromatic carbons of the benzothiazole ring, typically between δ 120-155 ppm. The carbon of the bromomethyl group (-CH₂Br) is expected to appear in the range of δ 30-35 ppm. [8][9] |

| FT-IR | The infrared spectrum will show characteristic absorption bands for the C=N stretching of the thiazole ring (around 1500-1600 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), and the C-Br stretching (typically in the fingerprint region, around 500-600 cm⁻¹). |

| MS (EI) | The mass spectrum will show the molecular ion peak (M⁺) and the isotopic pattern characteristic of a bromine-containing compound (M⁺ and M⁺+2 peaks with approximately equal intensity). |

| Melting Point | The melting point of the purified product should be sharp and consistent with literature values (approximately 49-52°C). |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is corrosive and can cause severe skin burns and eye damage. It may also cause respiratory irritation. [4][6]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, a face shield, and a lab coat. [6]* Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or fumes. Wash hands thoroughly after handling. [4][6]* Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. Keep away from incompatible materials such as strong oxidizing agents. [4][6]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Applications in Drug Development

The utility of this compound as a synthetic intermediate is prominently demonstrated in the development of novel therapeutic agents. Its reactive nature allows for the facile introduction of the benzothiazole scaffold into larger molecules, a strategy frequently employed in the design of antimicrobial and anticancer drugs. [2][10]

Antimicrobial Agents

The benzothiazole nucleus is a key component in many compounds with potent antibacterial and antifungal activity. [10][11]this compound serves as a versatile starting material for the synthesis of these agents. For example, it can be reacted with various nucleophiles, such as thiols or amines, to generate a library of derivatives that can be screened for antimicrobial efficacy. The resulting compounds often exert their effect by inhibiting essential microbial enzymes. [11]

Anticancer Agents

Benzothiazole derivatives have emerged as a promising class of anticancer agents, with some compounds demonstrating significant in vitro and in vivo activity against various cancer cell lines. [1][3][12]The this compound intermediate can be used to synthesize novel benzothiazole-containing molecules that can interact with various biological targets, including receptor tyrosine kinases and enzymes involved in cell cycle regulation. [9]For instance, it can be used to alkylate other heterocyclic systems to create hybrid molecules with enhanced anticancer potential.

Caption: Applications of this compound.

Conclusion

The synthesis of this compound is a well-defined process with two primary, reliable pathways. The Wohl-Ziegler radical bromination of 2-methyl-1,3-benzothiazole offers a direct and efficient route, while the nucleophilic substitution of 2-(hydroxymethyl)-1,3-benzothiazole provides a valuable alternative. A thorough understanding of the underlying mechanisms and careful attention to experimental detail and safety protocols are paramount for the successful synthesis and handling of this important intermediate. The continued exploration of new derivatives synthesized from this compound holds significant promise for the future of drug discovery and materials science.

References

-

Organic Chemistry Portal. Wohl-Ziegler Reaction. [Link]

-

Wikipedia. Wohl–Ziegler bromination. [Link]

-

Chem-Station Int. Ed. Wohl-Ziegler Bromination. (2014-04-19). [Link]

-

Thermo Fisher Scientific Chemicals. Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. (2022-10-25). [Link]

-

Recent Advancement in the Development of Benzothiazole as Anticancer Agents. (2025-04-16). [Link]

-

The Royal Society of Chemistry. Supplementary Materials. [Link]

-

The Royal Society of Chemistry. d4ob01725k1.pdf. [Link]

-

MDPI. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. [Link]

-

Wiley Online Library. Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. (2019-02-28). [Link]

-

YouTube. A14. Allylic bromination (Wohl-Ziegler reaction) with NBS (reaction mechanism). (2015-03-25). [Link]

-

MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024-01-30). [Link]

-

MDPI. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[5][6]enzothiazole Derivatives via Microwave-Assisted Synthesis. (2022-02-12). [Link]

-

ResearchGate. Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. (2018-01-02). [Link]

-

Malaysian Journal of Fundamental and Applied Sciences. Alternative pathway to brominate 2,13-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. (2017-12-26). [Link]

-

SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES Farsh. [Link]

-

Frontiers. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024-03-17). [Link]

-

Semantic Scholar. Synthesis and study of new antimicrobial benzothiazoles substituted on heterocyclic ring. [Link]

-

OUCI. Synthesis of new horizons in benzothiazole scaffold and used in anticancer drug development. [Link]

-

PubMed. Design, synthesis and antimicrobial activity of novel benzothiazole analogs. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst. [Link]

-

MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

-

PMC - NIH. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025-09-04). [Link]

-

Indian Academy of Sciences. Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. [Link]

- Google Patents. US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.

-

ResearchGate. Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. (2025-08-06). [Link]

-

Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. [Link]

-

NIH. One-Pot Synthesis of 2′-Aminobenzothiazolo-Arylmethyl-2-Naphthols Catalyzed by NBS under Solvent-Free Conditions. [Link]

-

RJPN. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]

- 3. Synthesis of new horizons in benzothiazole scaffold and used in anticancer drug development [ouci.dntb.gov.ua]

- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Wohl-Ziegler Reaction [organic-chemistry.org]

- 7. office2.jmbfs.org [office2.jmbfs.org]

- 8. arabjchem.org [arabjchem.org]

- 9. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 10. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Bromomethyl)-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, reactivity, and applications of 2-(Bromomethyl)-1,3-benzothiazole. This versatile heterocyclic compound serves as a critical building block in medicinal chemistry and materials science, primarily owing to the reactive bromomethyl group attached to the privileged benzothiazole scaffold. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and the development of advanced organic materials.

Introduction: The Significance of the Benzothiazole Moiety

The benzothiazole core, a fusion of a benzene and a thiazole ring, is a prominent scaffold in a multitude of biologically active compounds and functional organic materials.[1] Its unique electronic structure and ability to participate in various non-covalent interactions contribute to its diverse applications. This compound, in particular, is a highly valuable intermediate as the bromomethyl group provides a reactive handle for the facile introduction of the benzothiazole pharmacophore into a wide array of molecular frameworks.[2] This guide will delve into the essential technical details of this compound, providing a foundation for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and material design.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆BrNS | |

| Molecular Weight | 228.11 g/mol | |

| Appearance | Light yellow to yellow to orange powder/crystal | |

| Melting Point | 47 °C | |

| Boiling Point | 288 °C | |

| CAS Number | 106086-78-6 |

Synthesis and Mechanistic Insights

The most prevalent and efficient laboratory-scale synthesis of this compound involves the radical bromination of 2-methylbenzothiazole. This method offers high selectivity for the benzylic position over aromatic bromination.

The Causality Behind Experimental Choices

The selection of reagents and conditions for this synthesis is crucial for achieving high yield and purity.

-

Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. Unlike elemental bromine (Br₂), which can lead to electrophilic aromatic substitution on the benzene ring, NBS provides a low, steady concentration of bromine radicals, favoring the desired benzylic bromination.[3]

-

Radical Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) are commonly used to initiate the radical chain reaction.[4] These molecules readily decompose upon heating or UV irradiation to generate radicals, which then start the chain process. The choice between AIBN and BPO often depends on the reaction solvent and desired temperature, as they have different decomposition kinetics.

-

Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane is typically employed. These solvents do not react with the radical intermediates and effectively dissolve the starting material.

Reaction Mechanism: A Stepwise Radical Process

The synthesis proceeds via a classic free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.[5][6]

Diagram 1: Radical Bromination of 2-Methylbenzothiazole

Caption: The three stages of the radical bromination of 2-methylbenzothiazole.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzothiazole (1 equivalent) in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents) to the solution.

-

Reaction Execution: Heat the mixture to reflux (approximately 77 °C for CCl₄) and maintain the reflux for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or hexane to yield the final product as a crystalline solid.

Spectroscopic Characterization

Unambiguous characterization of this compound is essential for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[7][8]

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.9-8.1 | Doublet | Aromatic H |

| ~7.4-7.6 | Multiplet | Aromatic H | |

| ~4.8 | Singlet | -CH₂Br | |

| ¹³C NMR | ~165 | Singlet | C=N |

| ~153 | Singlet | Quaternary C | |

| ~135 | Singlet | Quaternary C | |

| ~126 | Singlet | Aromatic CH | |

| ~125 | Singlet | Aromatic CH | |

| ~123 | Singlet | Aromatic CH | |

| ~122 | Singlet | Aromatic CH | |

| ~33 | Singlet | -CH₂Br |

Note: These are predicted values based on known data for similar benzothiazole derivatives. Actual values may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.[9][10][11]

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Weak | Aromatic C-H stretch |

| ~1600 | Medium | C=N stretch of the thiazole ring |

| ~1450 | Medium | Aromatic C=C stretch |

| ~1280 | Medium | C-N stretch |

| ~680 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 227 and a characteristic isotopic peak at m/z 229 of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern would likely involve the loss of the bromine radical (•Br) to give a fragment at m/z 148, corresponding to the benzothiazol-2-ylmethyl cation.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the high reactivity of the bromomethyl group in nucleophilic substitution reactions.[12] This allows for the covalent attachment of the benzothiazole moiety to a diverse range of substrates.

Diagram 2: Nucleophilic Substitution Reactions

Caption: General scheme for nucleophilic substitution on this compound.

Applications in Anticancer Drug Discovery

The benzothiazole scaffold is a key pharmacophore in a number of potent anticancer agents.[13][14][15][16][17] this compound serves as a crucial starting material for the synthesis of various classes of compounds that exhibit cytotoxic activity against a range of cancer cell lines. For instance, it can be used to synthesize derivatives that act as inhibitors of key enzymes involved in cancer progression or to construct molecules that can intercalate with DNA.

Applications in Materials Science and Organic Electronics

Benzothiazole derivatives are also of significant interest in the field of materials science, particularly for applications in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors.[18][19][20][21] The electron-withdrawing nature of the benzothiazole ring system makes it a useful component in donor-acceptor type chromophores. This compound provides a convenient entry point for incorporating this electron-accepting unit into larger conjugated systems, allowing for the tuning of the electronic and photophysical properties of the resulting materials.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements: Harmful if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation.[22]

-

Precautionary Measures: Handle only in a well-ventilated fume hood. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Conclusion

This compound is a fundamentally important and highly versatile building block in modern organic chemistry. Its well-defined physicochemical properties, straightforward synthesis, and diverse reactivity make it an invaluable tool for researchers in both academia and industry. A thorough understanding of its characteristics, as detailed in this guide, is paramount for its successful application in the development of novel therapeutics and advanced functional materials.

References

- Orgo Made Easy. (2019, November 4). Radical Bromination & Chlorination Made Easy! Initiation Propagation Termination - Organic Chemistry [Video]. YouTube.

- Royal Society of Chemistry. (n.d.). d4ob01725k1.pdf.

- Nikolaeva, S. V., et al. (2020).

- Recent Advancement in the Development of Benzothiazole as Anticancer Agents. (2025, April 16).

- Hassan, A. Y., et al. (2019). Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. Journal of Heterocyclic Chemistry, 56(5), 1437-1457.

- Yurttas, L., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279.

- Yurttas, L., et al. (2019).

- Amosova, S. V., et al. (2021).

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025, October 31).

- Melendez, C. L., et al. (2018). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)

- Potapov, V. A., et al. (2015). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A, 119(44), 10995-11004.

- Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.).

- Ashenhurst, J. (2013, September 6).

- A new blue-emitting benzothiazole derivative for organic electroluminescent devices. (2025, August 7).

- Himo, F., & Siegbahn, P. E. (2003). Initiation, Propagation, and Termination in the Chemistry of Radical SAM Enzymes. Chemical reviews, 103(6), 2421–2456.

- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).

- Benzothiazole(95-16-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster | Request PDF. (2025, August 6).

- Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. (2018, January 2).

- Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. (n.d.). PolyU Institutional Research Archive.

- Benzothiazole synthesis. (n.d.). Organic Chemistry Portal.

- Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. (2025, August 7).

- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). One-Pot Synthesis of 2′-Aminobenzothiazolo-Arylmethyl-2-Naphthols Catalyzed by NBS under Solvent-Free Conditions. Journal of the Chinese Chemical Society, 60(5), 555-559.

- 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. (n.d.).

- Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Deriv

- Table of Characteristic IR Absorptions. (n.d.).

- Hassan, A. Y., et al. (2013). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. Journal of the Chinese Chemical Society, 60(12), 1461-1470.

- Theoretical FT-IR spectrum of benzothiazole. | Download Scientific Diagram. (n.d.).

- (PDF) Molecular Modeling and Spectroscopic Studies of Benzothiazole*. (2025, August 10).

Sources

- 1. Benzothiazole synthesis [organic-chemistry.org]

- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eurekaselect.com [eurekaselect.com]

- 14. researchgate.net [researchgate.net]

- 15. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. flore.unifi.it [flore.unifi.it]

- 17. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 20. researchgate.net [researchgate.net]

- 21. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. One-Pot Synthesis of 2′-Aminobenzothiazolo-Arylmethyl-2-Naphthols Catalyzed by NBS under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of a Versatile Building Block

An In-Depth Technical Guide to 2-(Bromomethyl)-1,3-benzothiazole

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the efficiency and precision of molecular construction are paramount. Certain reagents emerge not merely as reactants, but as strategic tools that unlock pathways to complex and high-value molecular architectures. This compound (CAS No. 106086-78-6) is a quintessential example of such a tool. It is a highly reactive intermediate designed for the specific purpose of introducing the benzothiazole moiety into a target structure.

The benzothiazole core itself is a privileged scaffold—a molecular framework that appears with remarkable frequency in a wide array of biologically active compounds and functional materials.[1][2][3] Its rigid, bicyclic structure and unique electronic properties, conferred by the fused benzene and thiazole rings, make it an ideal foundation for developing therapeutic agents and advanced materials.[4][5] Derivatives of benzothiazole have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][6][7] This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its practical applications and safe handling, designed for the practicing researcher and development scientist.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral characteristics is the foundation of its effective use. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 106086-78-6 | [8][9][10] |

| Molecular Formula | C₈H₆BrNS | [8][9][11] |

| Molecular Weight | 228.11 g/mol | [9][10][11] |

| Appearance | Light yellow to orange powder or crystal | [8][12] |

| Melting Point | 46-50 °C | [12] |

| IUPAC Name | This compound | [9][10] |

| SMILES | C1=CC=C2C(=C1)N=C(S2)CBr | [8][9] |

| InChIKey | WFLCAOGKZQTOIG-UHFFFAOYSA-N | [9][10] |

Spectroscopic Elucidation

The structural integrity of this compound can be unequivocally confirmed through standard spectroscopic techniques. The following data provides a reference for characterization.[11]

-

¹H NMR (300 MHz, CDCl₃):

-

δ 8.02 (dd, 1H, J = 8.1 Hz, 1.1 Hz): Proton on the benzene ring, likely ortho to the thiazole nitrogen.

-

δ 7.87 (dd, 1H, J = 8.1 Hz, 1.1 Hz): Proton on the benzene ring, likely ortho to the thiazole sulfur.

-

δ 7.50 (td, 1H, J = 8.1 Hz, 1.1 Hz): Aromatic proton.

-

δ 7.42 (td, 1H, J = 8.1 Hz, 1.1 Hz): Aromatic proton.

-

δ 4.81 (s, 2H): The two protons of the key bromomethyl (-CH₂Br) group. The singlet multiplicity and chemical shift are highly characteristic of a methylene group attached to both an aromatic system and an electronegative bromine atom.

-

-

¹³C NMR (75 MHz, CDCl₃):

-

δ 166.2, 152.8, 136.2: Quaternary carbons of the benzothiazole core.

-

δ 126.5, 125.9, 123.5, 121.8: Carbons of the benzene ring.

-

δ 27.1: The carbon of the bromomethyl (-CH₂Br) group.

-

-

Mass Spectrometry (EI):

-

Molecular ion peaks at m/z 227 and 229 . This characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units, is definitive proof of the presence of a single bromine atom in the molecule.

-

Synthesis: Forging the Reactive Intermediate

The most direct and common synthesis of this compound involves the bromination of 2-hydroxymethylbenzothiazole.[11] This precursor is readily accessible, making the overall process efficient for laboratory-scale production.

Protocol: Synthesis from 2-Hydroxymethylbenzothiazole

This protocol details the conversion using phosphorus tribromide (PBr₃), a classic and effective brominating agent for alcohols.

Causality of Reagent Choice: Phosphorus tribromide is selected for its high efficiency in converting primary alcohols to the corresponding alkyl bromides. The mechanism involves the formation of a phosphorous ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction. This method is generally high-yielding and avoids the harsh acidic conditions of other brominating agents that could potentially degrade the benzothiazole ring.

Workflow Diagram: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet, dissolve 2-hydroxymethylbenzothiazole (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).

-

Reagent Addition: Cool the solution in an ice bath. Slowly add phosphorus tribromide (PBr₃, approx. 2.0 eq.) dropwise via syringe. Self-Validation: A controlled, dropwise addition is critical to manage the exothermic nature of the reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully quench any remaining PBr₃ by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is then purified by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure product.[11]

Reactivity and Key Synthetic Applications

The synthetic utility of this compound is almost entirely dictated by the reactivity of the bromomethyl group. The bromine atom is an excellent leaving group, and the adjacent benzothiazole ring stabilizes the transition state of nucleophilic substitution reactions. This makes the methylene carbon a potent electrophilic site, readily attacked by a wide range of nucleophiles.

The Core Application: An Electrophilic Benzothiazole Synthon

Caption: General Sₙ2 reactivity of the title compound.

This reactivity allows chemists to readily append the benzothiazole scaffold to other molecules, a cornerstone strategy in medicinal chemistry and materials science.[4][8]

Protocol: Nucleophilic Substitution with a Thiol

This protocol describes a representative Sₙ2 reaction with a generic thiol to form a thioether linkage, a common motif in biologically active molecules.

Causality of Experimental Choices: The use of a mild base like potassium carbonate (K₂CO₃) is crucial. Its role is to deprotonate the thiol (R-SH) to form the more nucleophilic thiolate anion (R-S⁻) in situ. A stronger base could potentially lead to side reactions. Acetonitrile is a good choice of solvent as it is polar and aprotic, which favors Sₙ2 reactions.

Step-by-Step Methodology:

-

Preparation: To a solution of the desired thiol (1.0 eq.) in acetonitrile, add potassium carbonate (1.5 eq.). Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the thiolate.

-

Addition of Electrophile: Add a solution of this compound (1.1 eq.) in acetonitrile to the reaction mixture.

-

Reaction: Stir the mixture at room temperature (or with gentle heating if the nucleophile is weak) and monitor by TLC. The reaction is typically complete within a few hours. Self-Validation: The appearance of a new, less polar spot on the TLC plate and the disappearance of the starting materials indicate successful product formation.

-

Work-up: Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization as needed.

This fundamental reaction scheme can be adapted for a wide variety of nucleophiles, making this compound a versatile precursor for libraries of new chemical entities.

The Benzothiazole Scaffold in Drug Discovery

The benzothiazole nucleus is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets.[1][2][3] By using this compound, researchers can systematically introduce this key pharmacophore and explore its impact on biological activity.

| Derivative Class | Reported Biological Activity | Representative Citation(s) |

| Benzothiazole-Amine Conjugates | Anticancer, Antimicrobial | [2][6] |

| Benzothiazole-Thioether Conjugates | Antifungal, Anticancer | [1][8] |

| Benzothiazole-Triazole Hybrids | Antimicrobial, Anti-inflammatory | [13] |

| Complex Heterocyclic Systems | Antiviral, Antidiabetic | [1][7] |

The ability to easily modify the C-2 position is critical, as structure-activity relationship (SAR) studies have shown that substituents at this position profoundly influence the pharmacological profile of the resulting compounds.[5][14]

Safety, Handling, and Storage

As a highly reactive halogenated compound, this compound must be handled with appropriate care. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[9][12][15][16]

Mandatory Safety Protocol

Hazard Overview:

Workflow: Safe Handling Procedure

Caption: Mandatory workflow for handling corrosive solids.

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[15]

-

Eye Protection: Use chemical safety goggles or a face shield.[12][17]

-

Skin and Body Protection: Wear a lab coat. Avoid skin contact.[15]

Handling:

-

Always work in a well-ventilated area, preferably a chemical fume hood.[17]

-

Avoid generating dust.[18]

-

Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[15]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[15]

-

Store in a designated corrosives area.

-

Incompatible Materials: Keep away from strong oxidizing agents.[15]

Conclusion

This compound is more than a simple chemical; it is a strategic enabler for innovation in medicinal chemistry and materials science. Its well-defined reactivity as a potent electrophile provides a reliable and efficient method for incorporating the biologically significant benzothiazole scaffold into novel molecular designs. By understanding its properties, synthesis, reactivity, and handling requirements, researchers can fully leverage this versatile building block to accelerate the development of next-generation therapeutics and functional materials.

References

-

Hala Shkyair Lihumis et. al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

-

Badgujar, N. D. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Authorea. [Link]

-

Fisher Scientific. (2025). SAFETY DATA SHEET: this compound. Fisher Scientific. [Link]

-

Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]

-

Kawade, D. P., et al. (2023). A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. IJCRT.org. [Link]

-

Keri, R. S., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. [Link]

-

Capot Chemical. (2009). MSDS of this compound. Capot Chemical. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 106086-78-6. Matrix Fine Chemicals. [Link]

-

Musalov, M. V., et al. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Molecules, 26(21), 6688. [Link]

- Google Patents. (1971). US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.

-

Musalov, M. V., et al. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution... ResearchGate. [Link]

-

Sichem. (n.d.). The Role of Benzothiazole Derivatives in Modern Material Science. Sichem. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Organic Chemistry Portal. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]

-

Rathod, V. R., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of Chemical and Pharmaceutical Research, 4(1), 441-446. [Link]

-

Hassanzadeh, F., et al. (2020). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences. [Link]

-

Guda, R., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4789. [Link]

-

Valeeva, G. R., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2588. [Link]

-

El-Sayed, W. A. (2009). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. Journal of the Chinese Chemical Society, 56(3), 614-623. [Link]

-

Organic & Biomolecular Chemistry. (n.d.). An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst. The Royal Society of Chemistry. [Link]

-

Law, C. S. W., & Yeong, K. Y. (2022). Current trends of benzothiazoles in drug discovery: a patent review (2015–2020). Expert Opinion on Therapeutic Patents, 32(3), 299-315. [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. ERIC. [Link]

-

Zhang, W., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(4), 1132. [Link]

-

El-Sayed, W. A. (2009). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. Journal of the Chinese Chemical Society. [Link]

-

Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]

-

MDPI. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. benthamscience.com [benthamscience.com]

- 6. ijcrt.org [ijcrt.org]

- 7. research.monash.edu [research.monash.edu]

- 8. CAS 106086-78-6: this compound [cymitquimica.com]

- 9. This compound | C8H6BrNS | CID 2776258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | CAS 106086-78-6 [matrix-fine-chemicals.com]

- 11. This compound | 106086-78-6 [chemicalbook.com]

- 12. This compound | 106086-78-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. fishersci.ca [fishersci.ca]

- 16. capotchem.com [capotchem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectral Analysis of 2-(Bromomethyl)-1,3-benzothiazole: A Technical Guide for Researchers

This guide provides an in-depth technical analysis of the spectral data for 2-(Bromomethyl)-1,3-benzothiazole, a crucial heterocyclic building block in the fields of medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. Beyond a mere presentation of data, this guide delves into the rationale behind the experimental methodologies and the interpretation of the spectral features, providing actionable insights for laboratory applications.

Introduction: The Significance of this compound

This compound (C₈H₆BrNS) is a versatile synthetic intermediate.[1] Its benzothiazole core is a prominent scaffold in numerous pharmacologically active molecules, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a reactive bromomethyl group at the 2-position makes it an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of the benzothiazole moiety into a diverse array of molecular frameworks. This reactivity is pivotal in the synthesis of novel drug candidates and functional organic materials. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural verification of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of 0.5-0.7 mL in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) to ensure adequate signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.02 | Doublet of doublets | 1H | Aromatic Proton (H-4) |

| ~7.87 | Doublet of doublets | 1H | Aromatic Proton (H-7) |

| ~7.50 | Triplet of doublets | 1H | Aromatic Proton (H-5 or H-6) |

| ~7.42 | Triplet of doublets | 1H | Aromatic Proton (H-6 or H-5) |

| ~4.81 | Singlet | 2H | Methylene Protons (-CH₂Br) |

Interpretation: The downfield region of the spectrum (7.4-8.1 ppm) is characteristic of the four protons on the benzene ring of the benzothiazole system. The specific splitting patterns (doublet of doublets and triplet of doublets) arise from the coupling between adjacent aromatic protons. The most deshielded proton is typically H-4, being adjacent to the electron-withdrawing nitrogen atom. The key diagnostic signal is the singlet at approximately 4.81 ppm, which integrates to two protons and corresponds to the methylene group attached to the bromine atom. Its downfield shift is a direct result of the deshielding effect of the adjacent electronegative bromine and the benzothiazole ring.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~166.2 | C=N (C-2) |

| ~152.8 | Quaternary Carbon (C-7a) |

| ~136.2 | Quaternary Carbon (C-3a) |

| ~126.5 | Aromatic CH (C-5 or C-6) |

| ~125.9 | Aromatic CH (C-6 or C-5) |

| ~123.5 | Aromatic CH (C-4) |

| ~121.8 | Aromatic CH (C-7) |

| ~27.1 | Methylene Carbon (-CH₂Br) |

Interpretation: The spectrum displays eight distinct carbon signals, consistent with the molecular structure. The signal at approximately 166.2 ppm is characteristic of the C=N carbon (C-2) of the thiazole ring. The two quaternary carbons of the benzene ring (C-3a and C-7a) are observed in the downfield aromatic region. The four aromatic CH carbons appear between 121 and 127 ppm. The upfield signal at around 27.1 ppm is assigned to the methylene carbon, with its chemical shift influenced by the attached bromine atom.

Sources

solubility of 2-(Bromomethyl)-1,3-benzothiazole in organic solvents

An In-depth Technical Guide to the Solubility of 2-(Bromomethyl)-1,3-benzothiazole in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a crucial heterocyclic building block in medicinal chemistry and materials science. Given the scarcity of consolidated quantitative solubility data in public literature, this document delivers a predictive framework grounded in molecular structure analysis and the principles of intermolecular forces. Furthermore, it offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate precise data tailored to their specific applications. This guide is intended for researchers, chemists, and drug development professionals who utilize this compound and require a deep understanding of its behavior in various organic solvent systems for reaction optimization, purification, formulation, and safe handling.

Introduction and Core Concepts

This compound is a highly valuable reactive intermediate characterized by a benzothiazole core—a fusion of a benzene and a thiazole ring—and a reactive bromomethyl group at the 2-position.[1] This functional arrangement makes it an excellent electrophilic substrate for introducing the benzothiazole moiety into a wide array of molecules, particularly in the synthesis of novel pharmaceutical and agrochemical agents.[1]

The success of any synthetic procedure, purification strategy, or formulation process hinges on the rational selection of a solvent. A solvent does not merely act as a passive medium but actively influences reaction rates, equilibria, and the stability of reagents. Understanding the solubility of this compound is therefore a prerequisite for:

-

Reaction Design: Ensuring reagents are in the same phase to allow for efficient molecular interaction.

-

Purification: Developing effective crystallization or chromatographic separation methods.

-

Formulation & Dosing: Preparing solutions of known concentrations for screening or further use.

-

Safety: Managing handling and spill response procedures.

This guide first deconstructs the molecule's physicochemical properties to build a predictive solubility profile. It then provides actionable, step-by-step protocols for experimentally verifying these predictions and obtaining robust, quantitative data.

Physicochemical Properties and Molecular Structure Analysis

The solubility of a compound is dictated by its intrinsic physical and chemical properties. The key properties for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₆BrNS | [1][2] |

| Molecular Weight | 228.11 g/mol | [2] |

| Appearance | Light yellow to orange crystalline powder | [1][3] |

| Melting Point | 47 °C | [3] |

| Boiling Point | 288 °C | [3] |

| CAS Number | 106086-78-6 |[2] |

Structural Rationale for Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] It posits that substances with similar intermolecular forces are more likely to be miscible. The structure of this compound presents two distinct regions influencing its interactions:

-

The Benzothiazole Core: This large, bicyclic aromatic system is predominantly nonpolar and hydrophobic. It readily engages in π-π stacking and van der Waals interactions, favoring dissolution in solvents that also possess aromatic or significant nonpolar character.

-

The Bromomethyl Group (-CH₂Br): The high electronegativity of the bromine atom creates a significant dipole moment in this functional group, making it a polar site capable of dipole-dipole interactions. However, it is not a hydrogen bond donor or a strong acceptor.

This dualistic nature—a large nonpolar core with a distinct polar functional group—suggests that the compound will be most soluble in solvents that can effectively solvate both regions. It is predicted to be poorly soluble in highly polar, hydrogen-bonding solvents like water and in purely nonpolar aliphatic solvents like hexane.

Predictive Qualitative Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a starting point for solvent screening in the laboratory.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

|---|---|---|---|

| Nonpolar Aromatic | Toluene, Benzene | Soluble | The aromatic solvent can engage in favorable π-π stacking with the benzothiazole ring system. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | While van der Waals forces exist, these solvents cannot effectively solvate the polar bromomethyl group, limiting overall solubility. Evidence from chromatography suggests it is a poor solvent.[5] |

| Polar Aprotic | Dichloromethane (DCM), Chloroform | Highly Soluble | These halogenated solvents effectively solvate both the nonpolar core and the polar C-Br bond. DCM is used as a solvent during its synthesis.[5] |

| Acetone, Ethyl Acetate | Highly Soluble | These solvents possess a moderate polarity and dipole moment capable of interacting with the bromomethyl group, while their organic character solvates the aromatic core. An ethyl acetate/hexane mixture is used for its purification.[5] | |

| Tetrahydrofuran (THF) | Highly Soluble | THF's ether oxygen can interact with the molecule, and its cyclic structure provides a good balance of polarity and nonpolar surface area. | |

| Acetonitrile (ACN), Dimethylformamide (DMF) | Highly Soluble | These highly polar aprotic solvents are excellent at solvating dipoles. Published reaction schemes confirm its use and, therefore, solubility in ACN and DMF.[6] | |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The alkyl chains of these alcohols can interact with the benzothiazole core, but the strong hydrogen-bonding network of the solvent is disrupted without significant favorable H-bonding from the solute, potentially limiting solubility compared to polar aprotic solvents. |

| Aqueous | Water | Insoluble | The large, hydrophobic benzothiazole core dominates the molecule's character, preventing dissolution in water. The general rule for organic compounds suggests insolubility for molecules with more than five carbon atoms unless they contain highly polar, water-soluble functional groups.[7] |

Experimental Protocols for Solubility Determination

While predictions are valuable, empirical determination is essential for precise applications. The following protocols are presented in order of increasing complexity and quantitative rigor.

Mandatory Safety Precautions

Before proceeding, consult the Safety Data Sheet (SDS). This compound is classified as a hazardous substance.[8][9]

-

Hazards: Harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[2][9] It is a corrosive material.[8]

-

Handling: Always handle this compound inside a certified chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., Nitrile rubber).[8][10]

Protocol 1: Qualitative Solubility Screening

This rapid method is used to screen a range of solvents and categorize solubility as "soluble," "sparingly soluble," or "insoluble."

Methodology:

-

Preparation: Aliquot approximately 10-20 mg of this compound into a small, dry test tube or vial.

-

Solvent Addition: Add the selected solvent dropwise (e.g., in 0.25 mL increments) up to a total volume of 1 mL.

-

Mixing: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.[4]

-

Observation: Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear, particle-free solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some solid particles remain, or the solution appears hazy.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Documentation: Record the observations for each solvent tested.

Sources

- 1. CAS 106086-78-6: this compound [cymitquimica.com]

- 2. This compound | C8H6BrNS | CID 2776258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 106086-78-6 [amp.chemicalbook.com]

- 4. chem.ws [chem.ws]

- 5. This compound | 106086-78-6 [chemicalbook.com]

- 6. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. fishersci.ca [fishersci.ca]

- 9. capotchem.com [capotchem.com]

- 10. fishersci.com [fishersci.com]

stability and storage conditions for 2-(Bromomethyl)-1,3-benzothiazole

An In-Depth Technical Guide to the Stability and Storage of 2-(Bromomethyl)-1,3-benzothiazole

Introduction: The Critical Role of a Reactive Intermediate

This compound is a vital heterocyclic building block in medicinal chemistry and materials science.[1][2] Its utility stems from the reactive bromomethyl group attached to the stable benzothiazole core, making it an excellent electrophile for introducing the benzothiazole moiety into larger, more complex molecules.[3] Benzothiazole derivatives are known for a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] However, the very reactivity that makes this compound a valuable synthetic intermediate also renders it susceptible to degradation if not handled and stored with precision.

This guide provides an in-depth analysis of the factors governing the stability of this compound. We will explore its degradation pathways, establish field-proven storage and handling protocols, and detail the analytical methodologies required to validate its purity over time. This document is intended for researchers, chemists, and quality control professionals who rely on the integrity of this crucial reagent for successful and reproducible outcomes.

Physicochemical Characteristics

A foundational understanding of the compound's physical and chemical properties is essential for designing appropriate storage solutions. These properties dictate its behavior under various environmental conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNS | [3][4] |

| Molecular Weight | 228.11 g/mol | [4][5] |

| Appearance | Brown or off-white solid | [3][6] |

| Melting Point | 78-80 °C | [7] |

| Primary Hazards | Corrosive, Causes severe skin burns and eye damage | [4][6] |

Factors Influencing Chemical Stability

The stability of this compound is not absolute; it is a function of its environment. Several key factors can initiate or accelerate degradation, compromising sample purity and experimental integrity. The compound is generally stable under recommended storage conditions.[6][7]

Moisture and Hydrolysis: The Primary Degradation Pathway

The most significant threat to the stability of this compound is moisture. The C-Br bond in the bromomethyl group is highly susceptible to nucleophilic attack by water, leading to hydrolysis.

Causality: The carbon atom of the bromomethyl group is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom and the benzothiazole ring. Water acts as a nucleophile, attacking this carbon and displacing the bromide ion. This irreversible reaction yields 2-(hydroxymethyl)-1,3-benzothiazole, the corresponding alcohol, and hydrobromic acid. The presence of the acid byproduct can, in turn, catalyze further degradation of other molecules. The synthesis of the compound often involves converting the stable 2-hydroxymethylbenzothiazole into the more reactive bromomethyl derivative, highlighting the thermodynamic favorability of this reverse reaction in the presence of water.[3]

Caption: Primary degradation pathway via hydrolysis.

Temperature

Elevated temperatures increase the kinetic energy of molecules, accelerating the rate of all chemical reactions, including degradation. For this compound, this means a faster rate of hydrolysis in the presence of trace moisture and an increased risk of other decomposition pathways. Storage should therefore be in a cool environment to minimize thermal degradation.[6][8]

Light

Compounds containing halogens, particularly bromine, can be sensitive to light. UV radiation can induce homolytic cleavage of the C-Br bond, generating radical intermediates. These highly reactive species can initiate chain reactions, leading to a complex mixture of impurities and potential polymerization. While specific photostability studies on this compound are not widely published, it is a best practice for halogenated reagents to store them in amber or opaque containers to prevent photochemical degradation.

Incompatible Materials

Chemical incompatibility can lead to rapid and sometimes hazardous reactions. Based on the compound's structure and safety data, the following materials should be avoided:

-

Strong Oxidizing Agents: The electron-rich benzothiazole ring, particularly the sulfur atom, is susceptible to oxidation.[6][8]

-

Strong Acids and Alkalis: These can catalyze decomposition reactions.[7]

-

Active Metals: Halogenated organic compounds can react with certain metals, such as aluminum or galvanized steel, especially in the presence of moisture.[9] It is prudent to avoid storage containers made of these materials.

Recommended Storage and Handling Protocols

A self-validating storage protocol is one where the conditions directly counteract the known degradation pathways.

Storage of Solid Compound

The solid form of this compound is the most stable for long-term storage.

| Parameter | Recommendation | Rationale |

| Temperature | Cool; typically 2-8 °C | Minimizes thermal energy, slowing all potential degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces moisture and oxygen, directly preventing hydrolysis and oxidation. |

| Container | Tightly sealed, amber glass bottle | Prevents moisture ingress and protects from light-induced degradation.[6] |

| Location | Dry, cool, and well-ventilated area | Ensures a stable external environment and safety.[6][8] Store in a corrosives area.[6] |

Step-by-Step Storage Protocol:

-

Upon receipt, inspect the container seal for integrity.

-

If the compound is to be used frequently, consider aliquoting it into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the bulk material to air and moisture.

-

For long-term storage, place the tightly sealed primary container inside a secondary container with a desiccant (e.g., silica gel pouches).

-

Store in a refrigerator or cold room designated for chemical storage, away from incompatible materials.[6]

Storage of Solutions

Solutions of this compound are significantly less stable than the solid material and are not recommended for long-term storage. If solutions must be prepared and stored, extreme care must be taken.

-

Solvent Choice: Use only anhydrous, aprotic solvents (e.g., anhydrous Dichloromethane, Toluene, or Acetonitrile). Protic solvents like alcohols will react with the compound.

-

Temperature: For solutions, storage at lower temperatures is critical. Some suppliers of similar compounds suggest storage at -20°C for one month or -80°C for up to six months when in solvent.[7]

-

Handling: Always handle under an inert atmosphere using dry glassware and syringes.

Analytical Methods for Stability Assessment

Regularly assessing the purity of this compound is crucial for quality control. A combination of chromatographic and spectroscopic methods provides a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of the main compound and detecting non-volatile impurities.[10][11] A reversed-phase method is typically employed.

Step-by-Step HPLC Protocol:

-

Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.[10]

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[11]

-

Mobile Phase: A gradient of water (A) and acetonitrile (B) is common. A typical gradient might be:

-

Start at 50% B.

-

Linear gradient to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to initial conditions and equilibrate.[10]

-

-

Flow Rate: 1.0 mL/min.[10]

-

Detection: UV at 254 nm.[10]

-

Sample Preparation: Accurately prepare a sample solution in acetonitrile (approx. 0.1-0.5 mg/mL) and filter before injection.[10][11]

-

Analysis: The primary degradation product, 2-(hydroxymethyl)-1,3-benzothiazole, will have a significantly shorter retention time due to its increased polarity. Purity is calculated based on the relative peak area of the main component.

Caption: Experimental workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides structural confirmation and can detect impurities if they are present in sufficient quantities (>1-2 mol%).

-

Signature Peaks: The key diagnostic signal for the intact compound is the singlet for the methylene protons (-CH₂Br), which typically appears around δ 4.81 ppm (in CDCl₃).[3]

-

Degradation Marker: Upon hydrolysis to 2-(hydroxymethyl)-1,3-benzothiazole, this singlet will shift, and a new peak corresponding to the hydroxyl proton (-OH) will appear.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound and its degradation products.[10] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be visible in the mass spectrum of the parent compound, appearing as two peaks of nearly equal intensity separated by 2 Da (e.g., m/z 227 and 229).[3] The loss of this pattern is a clear indicator of degradation at the bromomethyl site.

Conclusion

The chemical integrity of this compound is contingent upon a rigorous and scientifically-grounded approach to its storage and handling. The primary vulnerability of this reagent is its susceptibility to hydrolysis, a risk that can be effectively mitigated by strict exclusion of moisture. By implementing the protocols outlined in this guide—namely, storage in a cool, dry, dark environment under an inert atmosphere—and by employing routine analytical verification, researchers can ensure the stability and purity of this valuable synthetic intermediate, thereby safeguarding the reliability and success of their scientific endeavors.

References

-

SAFETY DATA SHEET. (2025). Fisher Scientific. [Link]

-

MSDS of this compound. (2009). Capot Chemical. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution. (n.d.). National Center for Biotechnology Information. [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

-

Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. (2021). Taylor & Francis Online. [Link]

-

Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. (n.d.). ResearchGate. [Link]

-

Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. (n.d.). Royal Society of Chemistry. [Link]

-

Degradation of benzothiazole by the UV/persulfate process: Degradation kinetics, mechanism and toxicity. (2025). ResearchGate. [Link]

-

Analytical Methods. (n.d.). Royal Society of Chemistry. [Link]

-

Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight. (n.d.). ResearchGate. [Link]

-

Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. (n.d.). ResearchGate. [Link]

Sources

- 1. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 106086-78-6 [chemicalbook.com]

- 4. This compound | C8H6BrNS | CID 2776258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. capotchem.com [capotchem.com]

- 6. fishersci.ca [fishersci.ca]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

2-(Bromomethyl)-1,3-benzothiazole molecular weight and formula

An In-Depth Technical Guide to 2-(Bromomethyl)-1,3-benzothiazole: Synthesis, Characterization, and Applications

Abstract

This compound is a pivotal heterocyclic compound that serves as a highly versatile electrophilic intermediate in organic synthesis. Characterized by a benzothiazole core functionalized with a reactive bromomethyl group, this molecule is a cornerstone for the development of a wide array of functional molecules.[1] Its significance is particularly pronounced in the fields of medicinal chemistry and materials science, where it acts as a key building block for antifungal agents, agrochemicals, and advanced electronic materials.[1][2][3] This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and critical applications of this compound, offering field-proven insights for researchers and development professionals.

Physicochemical and Structural Properties

This compound is typically a light yellow to orange crystalline powder under standard conditions.[1] The fusion of a benzene ring with a thiazole ring creates a stable aromatic system, while the exocyclic bromomethyl group imparts significant reactivity, making it an excellent substrate for nucleophilic substitution reactions.

Core Data Summary

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrNS | [1][4][5] |

| Molecular Weight | 228.11 g/mol | [4][5] |

| CAS Number | 106086-78-6 | [1][4][6] |

| Appearance | Light yellow to orange crystalline powder | [1][7] |

| Melting Point | 47 °C | [7] |

| Boiling Point | 288 °C | [7] |

| Density | 1.680 g/cm³ | [7] |

| IUPAC Name | This compound | [5][8] |

Molecular Structure

The structure consists of a bicyclic benzothiazole system with a bromomethyl substituent at the C2 position.